2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide
Description
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide is a complex organic compound that features a unique combination of functional groups, including oxadiazole, benzimidazole, and pyrazole rings
Properties
Molecular Formula |
C21H17N9O2 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H17N9O2/c22-20-19(28-32-29-20)21-25-15-8-4-5-9-16(15)30(21)12-17(31)26-23-10-14-11-24-27-18(14)13-6-2-1-3-7-13/h1-11H,12H2,(H2,22,29)(H,24,27)(H,26,31)/b23-10+ |
InChI Key |
AEHKDSZVQJESMK-AUEPDCJTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=N/NC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and nitriles under acidic or basic conditions.
Synthesis of benzimidazole: Benzimidazole can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Formation of the pyrazole ring: Pyrazole rings are commonly synthesized through the reaction of hydrazines with 1,3-diketones or their equivalents.
Coupling reactions: The final step involves coupling the synthesized intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules and can be used to study reaction mechanisms and pathways.
Mechanism of Action
The mechanism of action of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan
- 5-(3-amino-1,2,5-oxadiazol-4-yl)tetrazol-1-ol
Uniqueness
What sets 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide apart is its combination of multiple heterocyclic rings, which imparts unique chemical and physical properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
